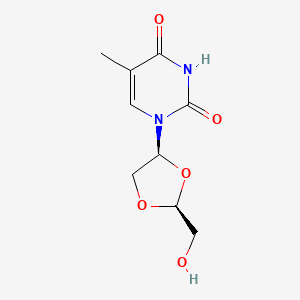![molecular formula C15H23NO5 B12995180 Diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12995180.png)
Diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-methyl-9-oxo-3-azabicyclo[331]nonane-1,5-dicarboxylate is a complex organic compound belonging to the bicyclo[331]nonane family This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and multiple ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate typically involves Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of bases such as triethylamine or potassium carbonate, which influence the stereochemistry of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate can undergo various chemical reactions, including:
Reduction: Typically involves the reduction of the carbonyl group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts under aerobic conditions.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Corresponding carbonyl compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate involves its interaction with molecular targets through its functional groups. For example, in oxidation reactions, the nitroxyl radical (ABNO) catalyzes the oxidation of alcohols to carbonyl compounds by abstracting hydrogen atoms . The ester groups can also participate in various biochemical pathways, making the compound versatile in its applications.
Comparaison Avec Des Composés Similaires
Diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate can be compared with other bicyclo[3.3.1]nonane derivatives:
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms, making it distinct in its chemical behavior.
9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Contains selenium and sulfur, which influence its reactivity and applications.
3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylic acid: Similar structure but with additional nitrogen atoms, affecting its chemical properties.
These comparisons highlight the uniqueness of diethyl 3-methyl-9-oxo-3-azabicyclo[33
Propriétés
Formule moléculaire |
C15H23NO5 |
|---|---|
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate |
InChI |
InChI=1S/C15H23NO5/c1-4-20-12(18)14-7-6-8-15(11(14)17,10-16(3)9-14)13(19)21-5-2/h4-10H2,1-3H3 |
Clé InChI |
BGNIDLVJKNWEAV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CCCC(C1=O)(CN(C2)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


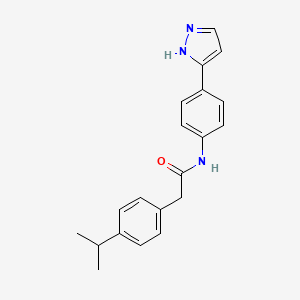

![2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12995111.png)
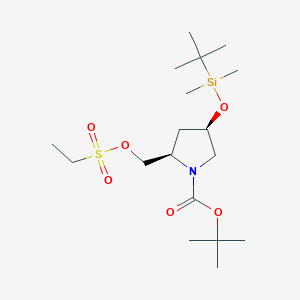
![tert-Butyl 2-formyl-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12995119.png)

![Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12995138.png)
![(2',6'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12995145.png)
![7-Chloro-3-(3-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12995148.png)
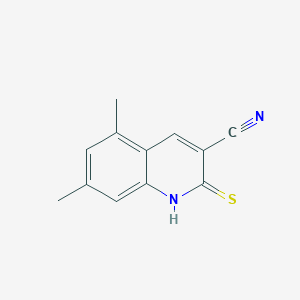
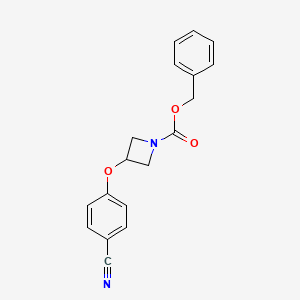
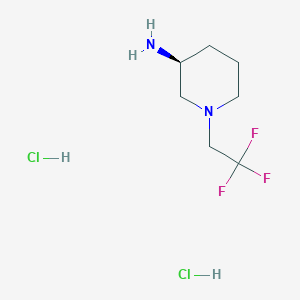
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine](/img/structure/B12995172.png)
